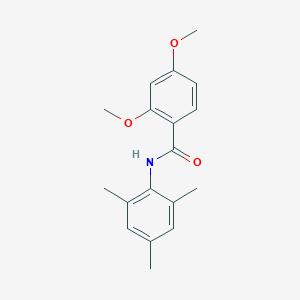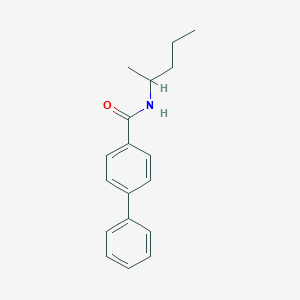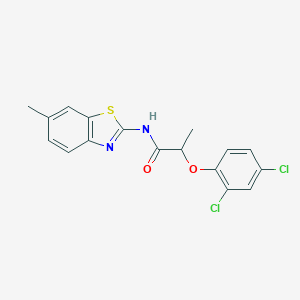
2-(2,4-dichlorophenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-dichlorophenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide, also known as Probenazole, is a chemical compound that has been used in various scientific research applications. It is a fungicide that is used to protect crops from fungal infections. Probenazole has been found to have various biochemical and physiological effects, making it useful in research on plant-microbe interactions, plant defense mechanisms, and plant growth regulation.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide is not fully understood, but it is believed to work by inducing the expression of genes involved in plant defense mechanisms and growth regulation. It has been found to activate the salicylic acid pathway, which is a key signaling pathway involved in plant defense against pathogens.
Biochemical and Physiological Effects:
2-(2,4-dichlorophenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide has been found to have various biochemical and physiological effects on plants. It has been found to induce the production of phytoalexins, which are antimicrobial compounds that help plants defend themselves against pathogens. 2-(2,4-dichlorophenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide has also been found to induce the expression of genes involved in plant growth regulation, which can lead to increased plant growth and yield.
Advantages and Limitations for Lab Experiments
2-(2,4-dichlorophenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide has several advantages as a tool for scientific research. It is relatively inexpensive and easy to obtain, making it accessible to researchers. It is also effective at inducing SAR in plants, which can be useful in studying plant defense mechanisms. However, 2-(2,4-dichlorophenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide has some limitations as well. It can be toxic to some plant species at high concentrations, and its effectiveness can vary depending on the plant species and the pathogen being studied.
Future Directions
There are several future directions for research involving 2-(2,4-dichlorophenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide. One area of research is to further understand its mechanism of action and how it induces SAR in plants. Another area of research is to explore its potential use as a biocontrol agent for plant pathogens. Additionally, 2-(2,4-dichlorophenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide could be used in combination with other compounds to enhance its effectiveness and reduce any potential toxicity.
Synthesis Methods
2-(2,4-dichlorophenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide can be synthesized through a multi-step process that involves the reaction of 2,4-dichlorophenol with thionyl chloride to form 2,4-dichlorophenyl chloride. This is then reacted with 6-methyl-2-aminobenzothiazole to form the intermediate product, 2-(2,4-dichlorophenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide. This intermediate is then reacted with propanoyl chloride to form the final product, 2-(2,4-dichlorophenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide has been widely used in scientific research as a tool to study plant-microbe interactions, plant defense mechanisms, and plant growth regulation. It has been found to induce systemic acquired resistance (SAR) in plants, which is a natural defense mechanism that helps plants protect themselves from pathogen attacks. 2-(2,4-dichlorophenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide has also been found to induce the expression of genes involved in plant growth regulation, which makes it useful in studying plant development and growth.
properties
Molecular Formula |
C17H14Cl2N2O2S |
|---|---|
Molecular Weight |
381.3 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide |
InChI |
InChI=1S/C17H14Cl2N2O2S/c1-9-3-5-13-15(7-9)24-17(20-13)21-16(22)10(2)23-14-6-4-11(18)8-12(14)19/h3-8,10H,1-2H3,(H,20,21,22) |
InChI Key |
QSASOMYEQDMWFO-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C(C)OC3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C(C)OC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



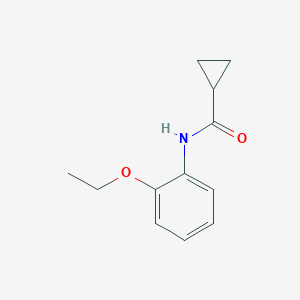
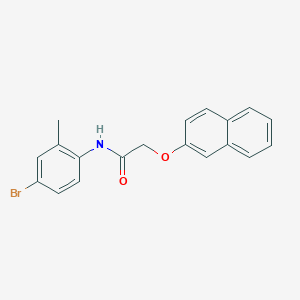
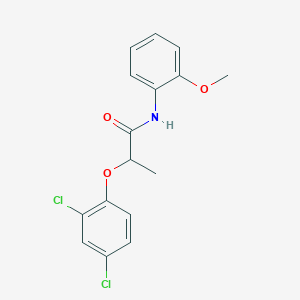
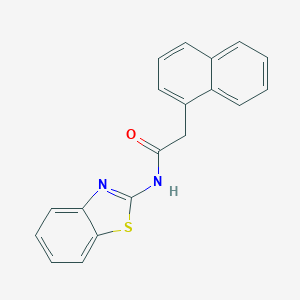

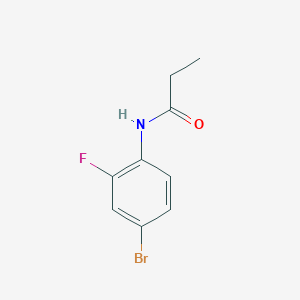
![Phenyl 2-[(cyclohexylcarbonyl)oxy]benzoate](/img/structure/B291326.png)
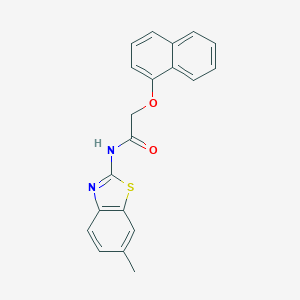

![Dimethyl 5-{[(1-naphthyloxy)acetyl]amino}isophthalate](/img/structure/B291330.png)
